ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate
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Overview
Description
Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
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Scientific Research Applications
Biodegradation and Environmental Impact
Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate and similar compounds have been studied for their biodegradation pathways and environmental fate. Studies have identified microorganisms capable of degrading similar ether oxygenates, such as ETBE, in soil and groundwater. The degradation involves aerobic biodegradation through initial hydroxylation by monooxygenase enzymes, forming intermediates like acetaldehyde and tert-butyl alcohol. The slow metabolism and the presence of co-contaminants can impact the biodegradation process, suggesting a complex interaction with the environment (Thornton et al., 2020).
Antioxidant Capacity and Mechanism
Various compounds, including ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate, have potential antioxidant properties. Research has focused on understanding the antioxidant capacity of similar compounds through various assays and mechanisms. For instance, the ABTS/PP decolorization assay is one method used to determine the antioxidant capacity, revealing different reaction pathways and the formation of coupling adducts with certain antioxidants. These findings highlight the specificity and relevance of different antioxidants and their reaction products (Ilyasov et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, receptors, or transport proteins.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Properties
IUPAC Name |
ethyl 3-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-6-32-17(28)11-12-25-20(29)18-19(24(4)22(25)30)23-21-26(13(2)14(3)27(18)21)15-9-7-8-10-16(15)31-5/h7-10H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIDSPAQVXRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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